molecular formula C23H21FN4O4S2 B7729653 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B7729653
M. Wt: 500.6 g/mol
InChI Key: NEPJZWUKKVBGSQ-AQTBWJFISA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a 1,3-thiazolidin-5-ylidene moiety. Key structural attributes include:

  • 4-Fluorobenzyl group: Positioned at the 3-position of the thiazolidinone ring, this substituent likely enhances lipophilicity and target binding affinity, as fluorinated aromatic groups are known to improve pharmacokinetic properties .
  • 2-(2-Hydroxyethoxy)ethylamino group: Attached to the pyrido-pyrimidinone scaffold, this hydrophilic substituent may improve aqueous solubility compared to purely alkyl or aryl amino groups .

Properties

IUPAC Name

(5Z)-3-[(4-fluorophenyl)methyl]-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O4S2/c24-16-6-4-15(5-7-16)14-28-22(31)18(34-23(28)33)13-17-20(25-8-11-32-12-10-29)26-19-3-1-2-9-27(19)21(17)30/h1-7,9,13,25,29H,8,10-12,14H2/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPJZWUKKVBGSQ-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)NCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)NCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. The key steps include:

    Formation of the thiazolidine ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a halogenated benzyl compound with the thiazolidine intermediate.

    Construction of the pyridopyrimidine core: This is typically done through a cyclization reaction involving a pyridine derivative and a suitable amine.

    Final assembly: The final step involves the coupling of the thiazolidine and pyridopyrimidine intermediates under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Thiazolidinone Ring

Compound Name Thiazolidinone Substituent Key Properties/Effects
Main Compound 3-(4-Fluorobenzyl) Enhanced lipophilicity and potential for π-π stacking with aromatic residues .
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-... 3-(2-Methoxyethyl) Reduced steric bulk; methoxy group may lower metabolic stability .
3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-... 3-(3-Methoxypropyl) Longer alkyl chain increases flexibility, potentially altering binding kinetics .

Analysis :
The 4-fluorobenzyl group in the main compound confers distinct advantages over alkyl substituents (e.g., methoxyethyl or methoxypropyl):

  • Lipophilicity : The fluorinated benzyl group increases logP values, favoring membrane permeability and CNS penetration.
  • Target Specificity : Aromatic interactions with target proteins (e.g., kinases or GPCRs) are more likely compared to aliphatic chains .

Amino Substituent Modifications on the Pyrido-Pyrimidinone Core

Compound Name Amino Substituent Key Properties/Effects
Main Compound 2-(2-Hydroxyethoxy)ethylamino Hydrophilic group enhances solubility; hydrogen-bonding capacity may improve target engagement .
3-{(Z)-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-furylmethyl)amino]-... 2-(Furylmethyl)amino Furyl group introduces π-electron density, possibly altering redox properties .
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-phenylethyl)amino]-... 2-(1-Phenylethyl)amino Bulky aromatic substituent may hinder solubility but improve receptor affinity .

Analysis: The 2-(2-hydroxyethoxy)ethylamino group in the main compound balances hydrophilicity and steric demands, making it superior for oral bioavailability compared to furylmethyl or phenylethyl groups. However, the phenylethyl variant might exhibit stronger binding in hydrophobic binding pockets .

Core Heterocyclic Modifications

Compound Name Core Structure Key Properties/Effects
Main Compound Pyrido[1,2-a]pyrimidin-4-one Planar structure facilitates intercalation with DNA or enzyme active sites .
Thieno[3,4-d]pyrimidin-4(3H)-one derivatives Thieno-pyrimidinone Sulfur atom increases electron density, potentially enhancing redox activity .
Chromen-2-one fused derivatives (e.g., 6-hydroxy-2-oxo-2H-chromen-4-yl) Coumarin core Fluorescent properties useful in imaging; moderate antimicrobial activity .

Analysis: The pyrido-pyrimidinone core in the main compound offers a balance of rigidity and electronic diversity, whereas thieno-pyrimidinones or coumarin-based analogues prioritize redox or optical properties, respectively .

Biological Activity

The compound 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one represents a novel class of heterocyclic compounds with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C24H17FN4O3S2C_{24}H_{17}FN_{4}O_{3}S_{2}. Its structure includes a pyrido[1,2-a]pyrimidin-4-one core, which is known for various biological activities. The presence of a thiazolidinone moiety contributes to its potential therapeutic properties.

Antiplatelet Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidin-4-one exhibit significant antiplatelet activity. For instance, a related compound, AP155, has been shown to increase intracellular cyclic adenosine monophosphate (cAMP) levels in human platelets. This increase leads to the inhibition of platelet aggregation induced by various agonists such as thrombin and ADP. The mechanism involves the inhibition of phosphodiesterase (PDE), which enhances cAMP-dependent protein kinase activity, thereby reducing platelet activation .

Antimalarial Activity

The compound has also been evaluated for its antimalarial properties. In studies involving the chloroquine-sensitive strain of Plasmodium falciparum, certain derivatives demonstrated moderate antimalarial activity with IC50 values around 33 μM. Structure-activity relationship (SAR) studies suggested that specific substitutions on the pyrido[1,2-a]pyrimidin-4-one scaffold are crucial for enhancing biological activity .

Antitumor Activity

Thiazolidine derivatives have shown promising results against various cancer cell lines. For example, specific thiazolidinones demonstrated potent antitumor effects against glioblastoma multiforme cells. The mechanisms underlying this activity may involve apoptosis induction and cell cycle arrest .

Study 1: Antiplatelet Mechanism

In vitro studies conducted on human platelets revealed that the compound significantly inhibited aggregation in a dose-dependent manner. This effect was particularly pronounced in the presence of collagen and ADP. The findings support the hypothesis that increasing cAMP levels leads to reduced cytosolic calcium concentrations, further inhibiting platelet activation .

Study 2: Antimalarial Efficacy

A systematic evaluation of various pyrido[1,2-a]pyrimidin-4-one derivatives highlighted their antimalarial potential. The study utilized SYBR Green I assays to assess activity against erythrocytic stages of Plasmodium falciparum. The results indicated that certain structural modifications could enhance efficacy against malaria parasites .

Study 3: Cytotoxicity Profiles

Cytotoxicity assays performed on mammalian cell lines (such as Huh-7) revealed that while some derivatives exhibited moderate cytotoxicity, they maintained selectivity towards target cells. This selectivity is crucial for minimizing off-target effects in therapeutic applications .

Summary Table of Biological Activities

Activity TypeAssessed CompoundIC50 ValueMechanism of Action
AntiplateletAP155Not specifiedInhibition of PDE; increase in cAMP
AntimalarialVarious Derivatives~33 μMInhibition of Plasmodium falciparum growth
AntitumorThiazolidinonesVariesInduction of apoptosis; cell cycle arrest

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